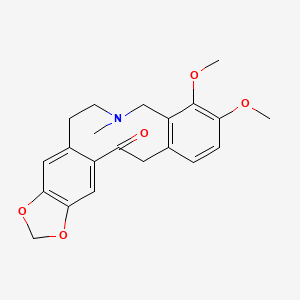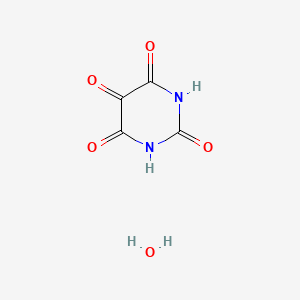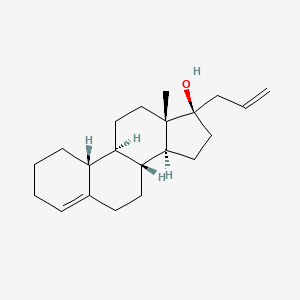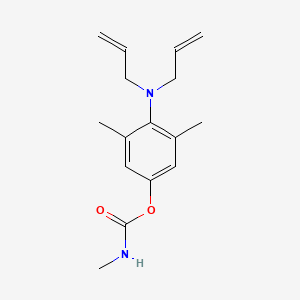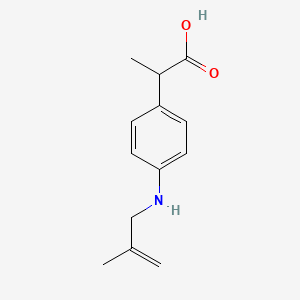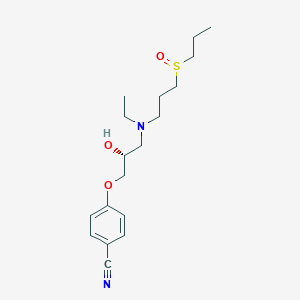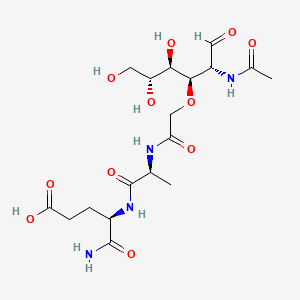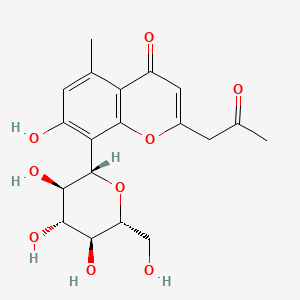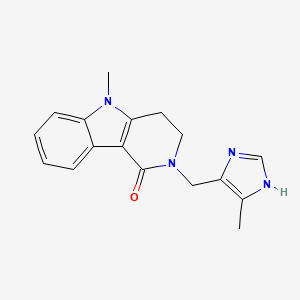![molecular formula C24H23N3O5S B1665320 N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 393834-37-2](/img/structure/B1665320.png)
N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
Übersicht
Beschreibung
ATV399 is an inhibitor of iNOS dimerization which protects against Cytokine-Induced rat β-cell dysfunction, thereby inhibiting cleaved caspase-9 activation and subsequent β-cell apoptosis induced by a combination of IL-1β, IFN-γ, and high glucose.
Wissenschaftliche Forschungsanwendungen
Inhibition of iNOS Dimerization
ATV399 is known to be an inhibitor of iNOS (inducible Nitric Oxide Synthase) dimerization . This property can be utilized in various research applications where the inhibition of iNOS is required.
Protection Against Cytokine-Induced β-cell Dysfunction
ATV399 has been found to protect against cytokine-induced β-cell dysfunction . This makes it a potential compound for research in diabetes and other diseases where β-cell function is compromised.
Inhibition of Cleaved Caspase-9 Activation
The compound has been shown to inhibit cleaved caspase-9 activation . This could be useful in research related to apoptosis and cell death.
Prevention of β-cell Apoptosis
ATV399 can prevent β-cell apoptosis induced by a combination of IL-1β, IFN-γ, and high glucose . This property could be beneficial in research related to diabetes and other metabolic disorders.
Cellular-connected UAVs
Although not directly related to the compound itself, the term “ATV399” has been associated with research on cellular-connected Unmanned Aerial Vehicles (UAVs) . This could be a coincidence or a case of shared nomenclature.
Remote Sensing and Scientific Research
Again, while not directly related to the compound, the term “ATV399” has been associated with unmanned aircraft systems in remote sensing and scientific research . This could be another case of shared nomenclature.
Wirkmechanismus
Target of Action
The primary target of ATV399 is inducible Nitric Oxide Synthase (iNOS) . iNOS is an enzyme that plays a crucial role in the production of nitric oxide, a molecule involved in various physiological and pathological processes.
Mode of Action
ATV399 acts by inhibiting the dimerization of iNOS . Dimerization is a process where two iNOS molecules join together to form a functional enzyme. By inhibiting this process, ATV399 effectively reduces the activity of iNOS, thereby controlling the production of nitric oxide.
Biochemical Pathways
The inhibition of iNOS dimerization by ATV399 affects the nitric oxide synthesis pathway . Nitric oxide is a signaling molecule that plays a role in various biological processes, including inflammation and apoptosis. By controlling the production of nitric oxide, ATV399 can influence these processes.
Result of Action
ATV399 has been shown to reduce the levels of cleaved caspase-9 , a key player in the process of apoptosis or programmed cell death. This suggests that ATV399 may have a protective effect against cell death. Specifically, it has been found to inhibit β-cell apoptosis induced by a combination of IL-1β, IFN-γ, and high glucose .
Eigenschaften
IUPAC Name |
N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c28-24(17-6-11-22-23(14-17)32-16-31-22)26-19-7-9-20(10-8-19)33(29,30)27-13-2-1-5-21(27)18-4-3-12-25-15-18/h3-4,6-12,14-15,21H,1-2,5,13,16H2,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXWVIUZQVTKNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



